1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

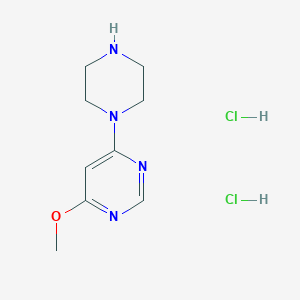

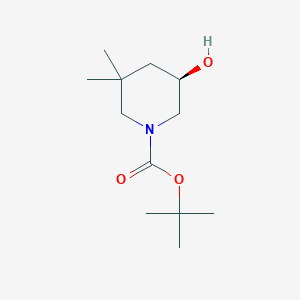

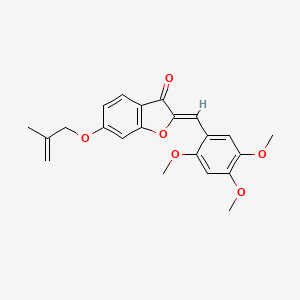

“1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes . The CAS number of this compound is 2091004-97-4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are hydroxy (-OH), carboxylic acid (-COOH), and dimethyl (-CH3) groups . The molecular weight of this compound is 229.32 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 . The density is approximately 1.0±0.1 g/cm3 . The boiling point is around 306.3±35.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Structural Elaboration

- The compound can serve as a precursor in the synthesis of a broad range of amines containing substituted piperidine units, demonstrating its utility in generating optically pure piperidines (Acharya & Clive, 2010).

- It has been involved in diastereoselective synthesis processes, notably in synthesizing carbapenam, showcasing its relevance in confirming the stereochemical configuration of natural products (Tanaka, Sakagami, & Ogasawara, 2002).

- It is useful in labeling studies, particularly in preparing compounds like tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid to determine the efficacy of potential substances in vitro (Schirrmacher, Hamkens, Lüddens, & Rösch, 2000).

- It plays a role in the synthesis of novel heterocyclic amino acids like methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, serving as chiral building blocks (Matulevičiūtė et al., 2021).

Asymmetric Synthesis and Characterization

- It has been used in the asymmetric synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates and related compounds, underscoring its versatility in synthesizing complex structures like (2S,5R)-5-hydroxylysine, an amino acid unique to collagen (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Potential Therapeutic Applications

- Piperidine derivatives have been explored for their anticancer potential, with certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showing promising results against cancer cell lines, suggesting potential therapeutic applications (Rehman et al., 2018).

Miscellaneous Applications

- The compound's derivatives, such as N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their methyl esters, have shown potential as drugs and prodrugs, specifically for dual inhibition of 5 alpha-reductase types 1 and 2, highlighting its pharmaceutical significance (Streiber et al., 2005).

properties

IUPAC Name |

tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNKPDUUDKOO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)